molecular formula C17H13ClN2O3 B8469360 1h-Pyrrolo[2,3-b]pyridine-3-acetyl chloride,1-[(3-methoxyphenyl)methyl]-a-oxo-

1h-Pyrrolo[2,3-b]pyridine-3-acetyl chloride,1-[(3-methoxyphenyl)methyl]-a-oxo-

Cat. No. B8469360
M. Wt: 328.7 g/mol
InChI Key: XYMSITCVKXYSCA-UHFFFAOYSA-N
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Description

1h-Pyrrolo[2,3-b]pyridine-3-acetyl chloride,1-[(3-methoxyphenyl)methyl]-a-oxo- is a useful research compound. Its molecular formula is C17H13ClN2O3 and its molecular weight is 328.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Pyrrolo[2,3-b]pyridine-3-acetyl chloride,1-[(3-methoxyphenyl)methyl]-a-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Pyrrolo[2,3-b]pyridine-3-acetyl chloride,1-[(3-methoxyphenyl)methyl]-a-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.7 g/mol

IUPAC Name

2-[1-[(3-methoxyphenyl)methyl]pyrrolo[2,3-b]pyridin-3-yl]-2-oxoacetyl chloride

InChI

InChI=1S/C17H13ClN2O3/c1-23-12-5-2-4-11(8-12)9-20-10-14(15(21)16(18)22)13-6-3-7-19-17(13)20/h2-8,10H,9H2,1H3

InChI Key

XYMSITCVKXYSCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C(C3=C2N=CC=C3)C(=O)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(3-Methoxybenzyl)-7-azaindole (3.57 g, 15 mmoles) is dissolved in 50 mL of t-butyl methyl ether. A solution of 1.54 mL of oxalyl chloride (18 mmoles) in 10 mL of t-butyl methyl ether is added dropwise at 0° C. with stirring. Subsequently, the mixture is refluxed for 2 hours, after which the solvent is distilled off under vacuum. The resulting 1-(3-methoxybenzyl)-7-azaindole-3-yl-glyoxylic acid chloride is obtained as a solid residue, which is suspended in 50 mL of tetrahydrofuran (THF).
Quantity
3.57 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.54 mL
Type
reactant
Reaction Step Two

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